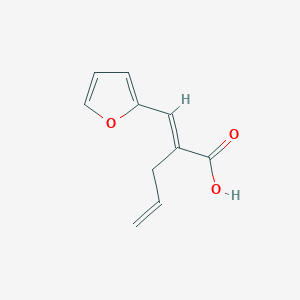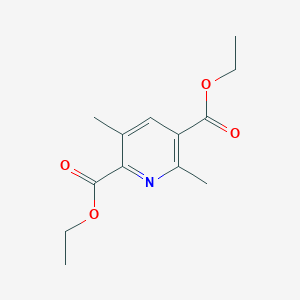![molecular formula C26H21IN2O3 B289252 N-{2-[(4-ethoxyanilino)carbonyl]-4-iodophenyl}-1-naphthamide](/img/structure/B289252.png)
N-{2-[(4-ethoxyanilino)carbonyl]-4-iodophenyl}-1-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(4-ethoxyanilino)carbonyl]-4-iodophenyl}-1-naphthamide, also known as EIAAB, is a synthetic compound widely used in scientific research. It belongs to the class of small molecule inhibitors and has been found to have potential therapeutic applications in various diseases.
Mécanisme D'action
The mechanism of action of N-{2-[(4-ethoxyanilino)carbonyl]-4-iodophenyl}-1-naphthamide involves the inhibition of specific enzymes and receptors. It has been found to bind to the active site of these enzymes and prevent their activity. For example, N-{2-[(4-ethoxyanilino)carbonyl]-4-iodophenyl}-1-naphthamide binds to the catalytic site of COX-2 and prevents the conversion of arachidonic acid to prostaglandins. Similarly, it binds to the active site of HDACs and prevents the deacetylation of histones, which leads to changes in gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-{2-[(4-ethoxyanilino)carbonyl]-4-iodophenyl}-1-naphthamide are dependent on the specific enzyme or receptor that it inhibits. For example, the inhibition of COX-2 leads to a decrease in the production of inflammatory mediators, which can reduce inflammation. Similarly, the inhibition of HDACs can lead to changes in gene expression, which can have various physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-{2-[(4-ethoxyanilino)carbonyl]-4-iodophenyl}-1-naphthamide is its specificity towards specific enzymes and receptors. This allows for targeted inhibition of these molecules, which can be useful in studying their role in disease pathogenesis. However, one of the limitations of N-{2-[(4-ethoxyanilino)carbonyl]-4-iodophenyl}-1-naphthamide is its potential toxicity and off-target effects. It is important to carefully evaluate the toxicity and specificity of N-{2-[(4-ethoxyanilino)carbonyl]-4-iodophenyl}-1-naphthamide before using it in lab experiments.
Orientations Futures
There are several future directions for the use of N-{2-[(4-ethoxyanilino)carbonyl]-4-iodophenyl}-1-naphthamide in scientific research. One area of interest is the development of N-{2-[(4-ethoxyanilino)carbonyl]-4-iodophenyl}-1-naphthamide-based therapies for various diseases such as cancer and inflammation. Another area of interest is the identification of new enzymes and receptors that can be targeted by N-{2-[(4-ethoxyanilino)carbonyl]-4-iodophenyl}-1-naphthamide. Additionally, the use of N-{2-[(4-ethoxyanilino)carbonyl]-4-iodophenyl}-1-naphthamide in combination with other therapies is an area of potential research. Overall, N-{2-[(4-ethoxyanilino)carbonyl]-4-iodophenyl}-1-naphthamide has shown great potential as a therapeutic agent and a valuable tool for scientific research.
Méthodes De Synthèse
N-{2-[(4-ethoxyanilino)carbonyl]-4-iodophenyl}-1-naphthamide is synthesized using a multi-step process that involves the reaction of 4-iodoaniline with ethyl oxalyl chloride, followed by the reaction with 1-naphthylamine. The resulting intermediate is then treated with acetic anhydride and hydrochloric acid to obtain the final product. The purity of N-{2-[(4-ethoxyanilino)carbonyl]-4-iodophenyl}-1-naphthamide is confirmed using various analytical techniques such as NMR and HPLC.
Applications De Recherche Scientifique
N-{2-[(4-ethoxyanilino)carbonyl]-4-iodophenyl}-1-naphthamide has been extensively studied as a potential therapeutic agent for various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been found to inhibit the activity of several enzymes and receptors that are involved in the pathogenesis of these diseases. For example, N-{2-[(4-ethoxyanilino)carbonyl]-4-iodophenyl}-1-naphthamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Propriétés
Formule moléculaire |
C26H21IN2O3 |
|---|---|
Poids moléculaire |
536.4 g/mol |
Nom IUPAC |
N-[2-[(4-ethoxyphenyl)carbamoyl]-4-iodophenyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C26H21IN2O3/c1-2-32-20-13-11-19(12-14-20)28-26(31)23-16-18(27)10-15-24(23)29-25(30)22-9-5-7-17-6-3-4-8-21(17)22/h3-16H,2H2,1H3,(H,28,31)(H,29,30) |
Clé InChI |
STSVPQSKMJVLPG-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)I)NC(=O)C3=CC=CC4=CC=CC=C43 |
SMILES canonique |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)I)NC(=O)C3=CC=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



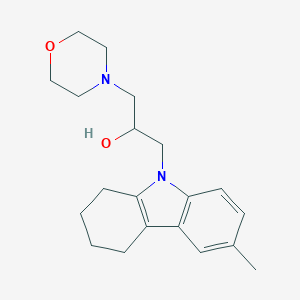

![N-(2,6-dimethoxy-4-pyrimidinyl)-4-[(phenylsulfonyl)amino]benzenesulfonamide](/img/structure/B289176.png)
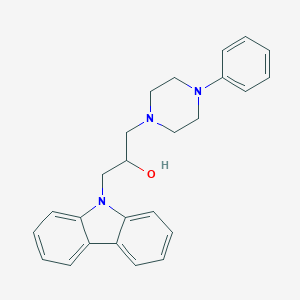
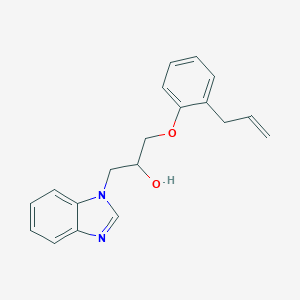
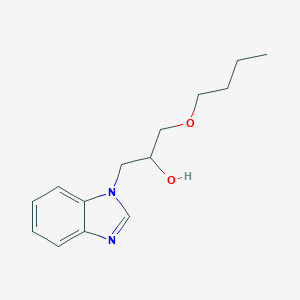
![2-[[5-cyano-6-(4-methoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetic acid](/img/structure/B289183.png)
![{5-[(Dimethylamino)methyl]-1,3-benzodioxol-4-yl}methanol](/img/structure/B289187.png)


